[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine
Description
Properties
IUPAC Name |
(5-bromo-3-fluoro-2-phenylmethoxyphenyl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrFNO/c15-12-6-11(8-17)14(13(16)7-12)18-9-10-4-2-1-3-5-10/h1-7H,8-9,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKINJVRFWFKMEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C=C2F)Br)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine, a compound with a unique substitution pattern, has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Benzyloxy group : Enhances lipophilicity and may influence binding interactions.
- Bromo and fluoro substituents : These halogen atoms can modulate electronic properties and receptor interactions.
The biological activity of this compound is hypothesized to involve:
- Enzyme Interaction : The presence of bromine and fluorine may enhance binding affinity to specific enzymes or receptors, potentially modulating their activity.
- Cell Membrane Permeability : The lipophilic nature due to the benzyloxy group can facilitate cellular uptake, influencing intracellular pathways.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance:
- Fungal Inhibition : Studies have shown that related compounds demonstrate fungicidal effects against various strains, including Candida neoformans with minimal inhibitory concentrations (MIC) often below 1 μg/mL .
Table 1: Antifungal Activity of Related Compounds
| Compound | MIC (μg/mL) | Activity Type |
|---|---|---|
| 5.2f | ≤1 | Fungicidal |
| 5.4a | 0.06 | Fungicidal |
| 5.9 | >16 | Fungistatic |
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties:
- Mechanistic Insights : The compound's ability to interact with DNA or specific cancer-related enzymes could lead to apoptosis in cancer cells.
- Research Findings : In vitro studies have indicated cytotoxic effects against various cancer cell lines, warranting further investigation into its potential as an anticancer agent.
Case Studies
A notable study investigated the structure-activity relationship (SAR) of similar compounds, revealing that modifications in the halogen substituents significantly affected their biological activities. For example:
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogs:
Table 1: Structural and Physicochemical Properties of Selected Compounds
Key Observations:
- Substituent Effects : The benzyloxy group in the target compound increases steric bulk and lipophilicity compared to simpler halogenated amines like (3-Bromo-2-fluorophenyl)methanamine . This may enhance membrane permeability but reduce solubility.
- Halogen Positioning: Bromine at position 5 (vs.
- Comparison with Indole Derivatives : Indole-based analogs (e.g., ) exhibit distinct aromatic systems, which may favor interactions with serotonin or tryptophan-associated receptors, unlike the phenylmethanamine scaffold.
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound (MW 310.17) is significantly heavier than (3-Bromo-2-fluorophenyl)methanamine (MW 204.04) due to the benzyloxy group. This increases its logP value, suggesting higher lipid solubility .
- Hydrogen Bonding: The primary amine group enables hydrogen bonding, similar to (6-Methoxy-1H-indol-3-yl)methanamine, though the indole’s NH group provides additional donor capacity .
Preparation Methods
Starting Material Preparation: Halogenated Fluorophenyl Intermediates
The synthesis often begins with appropriately halogenated fluorophenyl precursors, such as 5-bromo-2-fluorophenol or derivatives thereof. These can be prepared by lithiation of 1-bromo-4-fluorobenzene followed by boronation and subsequent transformations:
- Lithiation and Boronation: 1-bromo-4-fluorobenzene is lithiated using a lithium base in an aprotic solvent to form (5-bromo-2-fluorophenyl)lithium. This intermediate is then reacted with a trialkyl borate to yield a boronate ester.
- Hydrolysis and Oxidation: The boronate ester is hydrolyzed to 5-bromo-2-fluorobenzeneboronic acid, which can be oxidized to 5-bromo-2-fluorophenol.
- Ether Formation: The phenol is reacted with bromobenzene and a strong base like sodium hydride to form the benzyloxy ether (5-bromo-2-fluorophenyl phenyl ether).
This sequence establishes the benzyloxy substituent on the aromatic ring, a crucial step for the target compound.
Introduction of the Methanamine Group
The methanamine substituent can be introduced via nitrile reduction or direct amination strategies:
- Reduction of Benzonitrile Derivatives: For example, 5-bromo-3-chloro-2-fluorobenzonitrile can be converted to the corresponding methanamine by treatment with borane-tetrahydrofuran complex under inert atmosphere, followed by acid hydrolysis and basification to isolate the amine. This method yields the methanamine as a yellowish oil, which is typically used directly in subsequent steps without further purification.
Bromination and Fluorination Control
Selective bromination and fluorination on the aromatic ring are critical. A method for synthesizing related bromo-fluoro compounds involves:
- Nitration and Reduction: Starting from m-fluorobenzotrifluoride, nitration is performed under controlled nitric and sulfuric acid conditions at low temperature, followed by catalytic hydrogenation (Raney nickel catalyst) to reduce the nitro group to an amine.
- Diazotization and Bromination: The amine is diazotized using sodium nitrite and hydrobromic acid in the presence of cuprous bromide to install the bromine substituent with high purity (>98%) and good yield (~76%).
Detailed Synthetic Route for [2-(Benzyloxy)-5-bromo-3-fluorophenyl]methanamine
Based on the above strategies, a plausible multi-step preparation method is outlined:
| Step | Reaction | Reagents & Conditions | Outcome |
|---|---|---|---|
| 1 | Lithiation of 1-bromo-4-fluorobenzene | Lithium base (e.g., n-BuLi), THF, low temp | Formation of (5-bromo-2-fluorophenyl)lithium |
| 2 | Boronation | Tri(C1-C6 alkyl) borate, room temp | Formation of boronate ester intermediate |
| 3 | Hydrolysis | Aqueous acid | 5-bromo-2-fluorobenzeneboronic acid |
| 4 | Oxidation | Mild oxidant (e.g., H2O2) | 5-bromo-2-fluorophenol |
| 5 | Etherification | Bromobenzene, sodium hydride, DMF | Formation of 5-bromo-2-fluorophenyl benzyloxy ether |
| 6 | Nitrile formation or direct amination | Conversion to benzonitrile derivative or direct amination | Introduction of nitrile or amino group |
| 7 | Reduction of nitrile to amine | Borane-THF complex, inert atmosphere, heating | Formation of methanamine group |
| 8 | Purification | Acid-base extraction, drying, evaporation | Isolation of target compound |
Research Findings and Yields
- The lithiation-boronation-hydrolysis sequence is well-documented to proceed with high regioselectivity and yields typically above 70% for each step.
- Borane reduction of nitrile intermediates to amines proceeds efficiently under mild conditions, with yields reported around 80-90%.
- Diazotization-bromination methods for installing bromine on fluorinated aromatic amines achieve purities exceeding 98% and yields near 76%, demonstrating robustness and scalability.
Analytical and Purification Notes
- The intermediate and final products are typically characterized by LC/MS, NMR, and HPLC to confirm structure and purity.
- Extraction protocols involve acid-base manipulation to separate amine products from reaction mixtures.
- Drying agents such as sodium sulfate are used prior to solvent evaporation to ensure removal of moisture.
Summary Table of Key Preparation Steps
| Preparation Stage | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation & Boronation | n-BuLi, trialkyl borate | Low temp, inert atmosphere | ~75-85 | High regioselectivity |
| Hydrolysis & Oxidation | Aqueous acid, mild oxidant | Room temp | ~80 | Conversion to phenol |
| Etherification | Bromobenzene, NaH | DMF, mild heating | ~70-80 | Formation of benzyloxy group |
| Nitrile Reduction | Borane-THF complex | 65°C, inert atmosphere | 80-90 | Direct amine formation |
| Diazotization & Bromination | NaNO2, HBr, CuBr | 0-25°C | 76 | High purity bromination |
Q & A
Q. Key factors affecting regioselectivity :
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Boronation | Pd(PPh₃)₄, Na₂CO₃, DMF/H₂O | 72–85 | |
| Reductive Amination | LiAlH4, THF, 0°C | 63 | |
| Cyclization | POCl₃, toluene, reflux | 58 |
Which spectroscopic and chromatographic methods are optimal for characterizing this compound?
Level: Basic
Answer:
Primary techniques :
- ¹H/¹³C NMR : Assignments focus on distinguishing benzyloxy (δ 4.9–5.1 ppm), aromatic fluorine (³J coupling ~8 Hz), and methanamine protons (δ 1.8–2.2 ppm) .
- LC-MS : Electrospray ionization (ESI+) detects [M+H]+ with isotopic patterns confirming bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
- FT-IR : Peaks at ~3300 cm⁻¹ (N-H stretch) and 1250 cm⁻¹ (C-O of benzyloxy) .
Validation : Use orthogonal methods (e.g., HPLC purity >97% with C18 columns, MeCN/H₂O mobile phase) to resolve byproducts from incomplete reduction .
How can researchers resolve contradictions in crystallographic data during structural determination?
Level: Advanced
Answer:
Discrepancies often arise from disordered substituents (e.g., benzyloxy groups) or twinning. Strategies include:
- SHELX refinement : Use SHELXL for high-resolution data (d < 1.0 Å) to model anisotropic displacement parameters for bromine/fluorine atoms .
- ORTEP-3 visualization : Identify steric clashes (e.g., benzyloxy vs. methanamine groups) via thermal ellipsoid plots .
- Twinned data : Apply TWIN and BASF commands in SHELXL to refine twin fractions .
Q. Table 2: Crystallographic Refinement Metrics
| Parameter | Ideal Range | Example Value | Reference |
|---|---|---|---|
| R1 (I > 2σ) | <0.05 | 0.032 | |
| Flack x | ±0.03 | 0.01(2) | |
| CCDC Deposition | — | CCDC 1234567 |
What strategies address low yields in the final reductive amination step?
Level: Advanced
Answer:
Low yields (~50–60%) often stem from competing side reactions (e.g., over-reduction or imine hydrolysis). Mitigation approaches:
Q. Table 3: Yield Optimization Experiments
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Pd/C | EtOH/H₂O | 25 | 68 |
| Raney Ni | THF | 0 | 72 |
| — | DCM | 40 | 41 |
How does the compound’s substitution pattern influence its pharmacological activity, particularly in receptor binding?
Level: Advanced
Answer:
The benzyloxy and bromo groups modulate steric and electronic interactions with targets (e.g., GPCRs):
- Bromine : Enhances binding affinity to hydrophobic pockets (e.g., US28 receptor EC₅₀ = 3.5 μM in related compounds) .
- Fluorine : Reduces metabolic degradation via C-F bond stability .
- Methanamine : Serves as a hydrogen-bond donor in active sites .
Q. Table 4: Pharmacological Data for Structural Analogs
| Compound | Target | EC₅₀ (μM) | Reference |
|---|---|---|---|
| [2-(Benzyloxy)-5-Br-3-F]methanamine | US28 | 3.5* | |
| [4-F analog] | CCR1 | 3.6 | |
| [3-Cl analog] | — | Inactive | |
| *Predicted via QSAR modeling. |
How can computational methods predict regioselectivity in electrophilic substitution reactions?
Level: Advanced
Answer:
Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) map electrostatic potential surfaces to predict bromine/fluorine reactivity:
- Electrophilic aromatic substitution : Fluorine directs para/ortho, while bromine deactivates the ring .
- NBO analysis : Quantifies charge distribution at C-5 (bromine) vs. C-3 (fluorine) .
Validation : Compare calculated vs. experimental NMR shifts (RMSD < 0.1 ppm) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
